3-(Difluoromethyl)-5-fluoro-pyridine
Overview
Description
3-(Difluoromethyl)-5-fluoro-pyridine is a fluorinated heterocyclic compound that has garnered significant attention in various fields of scientific research. The presence of both difluoromethyl and fluorine groups in its structure imparts unique chemical and physical properties, making it a valuable compound in medicinal chemistry, agrochemicals, and material sciences .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the direct difluoromethylation of pyridines using difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone . The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO), under elevated temperatures .
Industrial Production Methods
Industrial production of 3-(Difluoromethyl)-5-fluoro-pyridine may involve continuous flow processes to enhance efficiency and yield. For example, the use of fluoroform (CHF3) in continuous flow difluoromethylation reactions has been reported to be effective for large-scale synthesis . This method allows for better control over reaction parameters and reduces the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethyl)-5-fluoro-pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cross-Coupling Reactions: It can participate in cross-coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions can yield biaryl compounds, while oxidation reactions can produce pyridine N-oxides .
Scientific Research Applications
3-(Difluoromethyl)-5-fluoro-pyridine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used in the development of pharmaceuticals due to its ability to modulate biological activity and improve metabolic stability.
Agrochemicals: The compound is employed in the synthesis of fungicides and herbicides, enhancing their efficacy and environmental stability.
Material Sciences: It is utilized in the creation of advanced materials with unique electronic and optical properties.
Biological Research: The compound serves as a building block for the synthesis of bioactive molecules and fluorescent probes.
Mechanism of Action
The mechanism of action of 3-(Difluoromethyl)-5-fluoro-pyridine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can form hydrogen bonds with enzymes and receptors, influencing their activity . Additionally, the fluorine atoms can enhance the lipophilicity and bioavailability of the compound, facilitating its interaction with cellular membranes and proteins .
Comparison with Similar Compounds
Similar Compounds
- 3-(Difluoromethyl)-1-methyl-1H-pyrazol-4-carboxylic acid
- Difluoromethylated quinoxalines
- N-Difluoromethyl amides
Uniqueness
Compared to similar compounds, 3-(Difluoromethyl)-5-fluoro-pyridine stands out due to its unique combination of difluoromethyl and fluorine groups on a pyridine ring. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a versatile compound in various research applications .
Properties
IUPAC Name |
3-(difluoromethyl)-5-fluoropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3N/c7-5-1-4(6(8)9)2-10-3-5/h1-3,6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRFIQWCTWWRYLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1F)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101296655 | |
Record name | Pyridine, 3-(difluoromethyl)-5-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101296655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1374659-37-6 | |
Record name | Pyridine, 3-(difluoromethyl)-5-fluoro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1374659-37-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridine, 3-(difluoromethyl)-5-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101296655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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